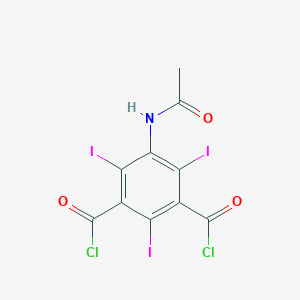

5-乙酰氨基-2,4,6-三碘邻苯二甲酰二氯化物

描述

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is a compound likely involved in specialized chemical syntheses, particularly in the context of creating compounds with iodine atoms and acetamido groups attached to an aromatic ring. These types of compounds often find applications in material science, pharmaceuticals, and imaging technologies due to their unique chemical properties.

Synthesis Analysis

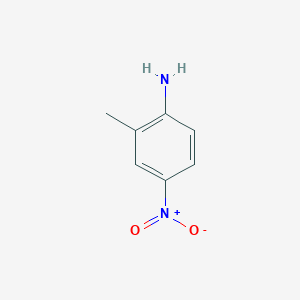

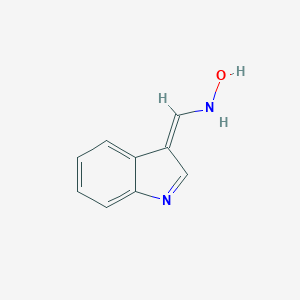

The synthesis of compounds similar to 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride often involves halogenation, acetylation, and condensation reactions. For example, related compounds can be synthesized through the reaction of specific amines with thiohydantoins, leading to thioureido-acetamides which serve as precursors for various heterocyclic compounds through one-pot cascade reactions (Schmeyers & Kaupp, 2002).

科学研究应用

造影剂中的合成

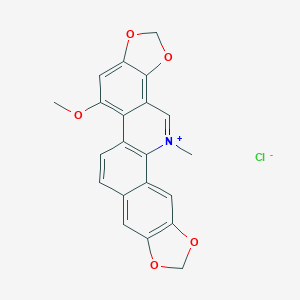

5-乙酰氨基-2,4,6-三碘邻苯二甲酰二氯化物参与了造影剂的合成。Haarr 等人 (2018) 的一项研究展示了其在制备碘羟酸钠(一种 X 射线成像中常用的造影剂)中的作用。该研究重点介绍了前体化合物的合成,强调了 5-乙酰氨基-2,4,6-三碘邻苯二甲酰二氯化物在碘羟酸钠合成过程中产生少量副产物中的关键作用 (Haarr 等人,2018).

药物应用

在制药工业中,该化合物被用作合成各种药物的起始原料。郭军 (2012) 描述了其在制造另一种造影剂碘海醇中的应用,展示了其在诊断工具开发中的多功能性和重要性 (郭军,2012).

非离子造影剂的开发

该化合物还在非离子造影剂的演变中发挥了重要作用。Haavaldsen 的研究 (1980) 深入探讨了各种非离子单体碘化合物的开发,包括 5-乙酰氨基-2,4,6-三碘邻苯二甲酰二氯化物,以降低造影剂中水溶液的高渗透性 (Haavaldsen,1980).

安全和危害

作用机制

Target of Action

The primary target of 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is the desialylated glycoprotein receptor . This receptor plays a crucial role in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .

Mode of Action

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride interacts with its target by binding to the desialylated glycoprotein receptor . This interaction triggers a series of biochemical reactions that lead to changes in cellular functions .

Biochemical Pathways

It is known that the compound’s interaction with the desialylated glycoprotein receptor can influence various cellular processes .

Result of Action

The molecular and cellular effects of 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride’s action are largely dependent on the specific biological context in which it is used. The compound’s interaction with the desialylated glycoprotein receptor can lead to changes in cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

属性

IUPAC Name |

5-acetamido-2,4,6-triiodobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGGDKPPAGGKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456430 | |

| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride | |

CAS RN |

31122-75-5 | |

| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)